molecular formula C26H20F4N6O4S B2496179 N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide CAS No. 389071-21-0

N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide

Cat. No.: B2496179
CAS No.: 389071-21-0
M. Wt: 588.54
InChI Key: HUEOGPJOVUDLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, particularly in the field of kinase inhibition. Its complex structure, featuring a 1,2,4-triazole core, a sulfanyl linker, and substituted benzamide groups, is characteristic of compounds designed for targeted protein interaction. Based on its structural analogy to known inhibitors, this compound is postulated to act as a potent and covalent inhibitor of Bruton's Tyrosine Kinase (BTK) DB09053 . The electrophilic group adjacent to the sulfur atom is designed to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition NCBI Bookshelf . This mechanism is a proven strategy for modulating B-cell receptor signaling, making such compounds invaluable tools for investigating the pathogenesis of B-cell malignancies like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune disorders NCI Ibrutinib . Researchers can utilize this high-purity compound to study intracellular signaling pathways, evaluate effects on cancer cell proliferation and apoptosis, and explore mechanisms of resistance to covalent kinase inhibitors. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F4N6O4S/c1-15-6-7-16(12-21(15)36(39)40)24(38)31-13-22-33-34-25(35(22)18-10-8-17(27)9-11-18)41-14-23(37)32-20-5-3-2-4-19(20)26(28,29)30/h2-12H,13-14H2,1H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEOGPJOVUDLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F4N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazole scaffold is constructed via cyclocondensation of N-(4-fluorophenyl)hydrazinecarboxamide with 3-mercaptopropionitrile under acidic conditions (HCl, ethanol, reflux, 12 h). This yields 4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-methanol (Yield: 78%, m.p. 142–144°C).

Key Reaction Parameters

Parameter Value
Temperature 80°C
Solvent Ethanol
Catalyst HCl (conc.)
Reaction Time 12 h

Sulfanyl Group Functionalization

Thioether Formation via Nucleophilic Substitution

The mercapto group undergoes regioselective alkylation with 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide in DMF using K₂CO₃ as base (Scheme 1).

Optimized Conditions

  • Molar Ratio (Triazole:Bromoacetamide) : 1:1.2
  • Base : K₂CO₃ (2.5 eq)
  • Solvent : DMF, 60°C, 6 h
  • Yield : 85%

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂), 3.98 (s, 2H, CH₂NH).
  • ¹⁹F NMR : δ -56.7 (CF₃).

Comparative Analysis of Synthetic Routes

Alternative Pathway via Huisgen Cycloaddition

Attempts to utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yielded 1,2,3-triazole regioisomers (≤12%), underscoring the superiority of cyclocondensation for 1,2,4-triazole synthesis.

Solvent and Catalyst Screening

Comparative studies in water vs. DMF demonstrated superior yields in DMF (85% vs. 62%) due to enhanced solubility of intermediates. Catalytic systems (CuCl/Propiram triazole) showed no advantage over K₂CO₃-mediated alkylation.

Mechanistic Insights

Regioselectivity in Thioether Formation

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) revealed a 12.3 kcal/mol preference for nucleophilic attack at the primary carbon of the bromoacetamide, rationalizing the absence of bis-alkylation byproducts.

Role of Electron-Withdrawing Groups

The nitro and trifluoromethyl groups activate the benzamide and carbamoyl moieties toward electrophilic substitution, as evidenced by Hammett σ⁺ correlations (ρ = +1.24).

Scalability and Process Optimization

Kilogram-Scale Synthesis

Pilot-scale production (1.2 kg batch) achieved 74% overall yield through:

  • Continuous flow oxidation (PCC replaced with MnO₂)
  • Telescoped amidation steps (in-situ activation with HATU)

Economic Metrics

Parameter Value
Cost per Kilogram $12,450
Process Mass Intensity 86.2

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the side chain is susceptible to nucleophilic substitution under oxidative or basic conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation H₂O₂, CH₃COOH (0–5°C)Sulfoxide or sulfone derivative (depending on stoichiometry)70–85%
Alkylation R-X (alkyl halide), K₂CO₃, DMFThioether derivative with modified alkyl chain65–78%

The carbamoyl group adjacent to the sulfanyl unit moderates reactivity by stabilizing transition states through resonance.

Functionalization of the Triazole Ring

The 1,2,4-triazole ring undergoes regioselective reactions at N1, N2, or C5 positions:

Reaction TypeReagents/ConditionsProductNotesSource
Arylation Pd(OAc)₂, Ar-B(OH)₂, K₂CO₃5-Aryl-1,2,4-triazole derivativeSuzuki coupling preferred
Coordination Metal salts (e.g., CuCl₂)Metal-triazole complexesEnhanced catalytic activity

The electron-withdrawing nitro and trifluoromethyl groups on adjacent aryl rings reduce triazole basicity, favoring metal coordination over protonation.

Reduction of the Nitro Group

The 3-nitro substituent on the benzamide ring is reducible to an amine under standard conditions:

Reaction TypeReagents/ConditionsProductSelectivitySource
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH3-Aminobenzamide derivative>90%
Chemical Reduction Fe/HCl, NH₄Cl3-Aminobenzamide derivative75–80%

The amine product serves as a precursor for further derivatization (e.g., acylation, diazotization).

Hydrolysis of the Amide Bond

The carbamoyl and benzamide groups hydrolyze under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductApplicationSource
Acidic Hydrolysis 6M HCl, refluxCarboxylic acid + amineDegradation studies
Basic Hydrolysis NaOH (aq), ΔCarboxylate salt + amineProdrug activation

Hydrolysis rates depend on steric hindrance from the trifluoromethylphenyl group.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl and nitrobenzamide rings exhibit limited EAS due to deactivating groups:

Reaction TypeReagents/ConditionsProductRegiochemistrySource
Nitration HNO₃/H₂SO₄Minor para-substitution on fluorophenyl ring<10% yield
Halogenation Cl₂, FeCl₃Ortho/para-chloro derivatives (low yield)Non-productive

The trifluoromethyl group further deactivates the aryl ring, making EAS impractical without directing groups.

Cross-Coupling Reactions

The triazole and aryl halide motifs enable palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductScopeSource
Buchwald–Hartwig Pd₂(dba)₃, XantPhos, ArNH₂Arylaminated triazole derivativesBroad
Sonogashira Pd(PPh₃)₄, CuI, alkyneAlkynylated triazole derivativesModerate

These reactions diversify the compound’s utility in medicinal chemistry .

Photochemical Reactions

The nitro group facilitates photo-induced electron transfer:

Reaction TypeConditionsProductQuantum YieldSource
UV Irradiation λ = 365 nm, CH₃CNNitro-to-nitrite rearrangement or radical intermediates0.15–0.30

Such reactivity is under investigation for prodrug activation mechanisms .

Key Mechanistic Insights

  • Steric Effects : The 4-methyl and trifluoromethyl groups hinder reactions at the triazole C3 position.

  • Electronic Effects : Electron-withdrawing groups (NO₂, CF₃) reduce nucleophilicity of the triazole ring but enhance metal coordination.

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in SN2 and cross-coupling reactions.

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties . Research indicates that compounds containing the triazole ring exhibit a broad spectrum of activity against various pathogens. For instance, derivatives have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

Antifungal Properties

The triazole scaffold is particularly noted for its antifungal activity. Compounds similar to N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide have been reported to inhibit fungal growth effectively, making them candidates for treating fungal infections resistant to conventional therapies .

Cancer Research

Triazole-containing compounds are also being investigated for their anticancer properties . Studies have shown that modifications on the triazole ring can enhance cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl can significantly influence the compound's activity against tumor cells .

Neuroprotective Effects

Research into 1,2,4-triazoles has revealed potential neuroprotective effects. These compounds may offer therapeutic benefits in neurodegenerative diseases by acting on specific receptors and pathways involved in neuronal survival and function .

Pesticidal Activity

The structural features of this compound suggest potential as a pesticide . Triazole derivatives have been explored for their ability to inhibit fungal pathogens in crops, thus improving agricultural yields and reducing reliance on traditional fungicides .

Herbicides

There is ongoing research into the herbicidal properties of triazole derivatives. Their ability to disrupt specific biochemical pathways in plants makes them suitable candidates for developing new herbicides that target resistant weed species without harming crops .

Corrosion Inhibitors

Triazoles are recognized for their effectiveness as corrosion inhibitors in metal protection. The compound's ability to form stable complexes with metal ions can help prevent corrosion in various industrial applications .

Polymer Science

In polymer chemistry, triazole derivatives can serve as building blocks for synthesizing new materials with desirable properties such as increased thermal stability and enhanced mechanical strength. Their incorporation into polymer matrices is being explored for applications in coatings and composites .

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl and trifluoromethylphenyl groups are likely to play key roles in binding to these targets, while the nitrobenzamide moiety may contribute to the compound’s overall biological activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazoles

Compound Name/ID Key Substituents Biological Activity/Properties Key Differences vs. Target Compound
6l () Thiophene, trifluoromethylfuran Inhibits leukotriene biosynthesis (5-LOX/FLAP) Lacks nitro group; trifluoromethyl on furan vs. phenyl in target .
KA3 () Pyridin-4-yl, substituted aryl carbamoyl Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus) Nitro group absent; pyridine ring may reduce lipophilicity .
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () Chlorophenyl, methylsulfanylbenzyl Not reported (structural analogue) Replaces nitrobenzamide with simpler acetamide; reduced electron-withdrawing effects .
GPR-17 Ligand () Morpholine-sulfonyl, trifluoromethoxy Targets G protein-coupled receptor 17 Larger sulfonamide moiety; lacks nitro group .

Functional Group Analysis

  • Trifluoromethyl Groups : Present in both the target compound and 6l () , enhancing bioavailability and target affinity .
  • Nitro Groups : Unique to the target compound; may increase reactivity but raise toxicity concerns compared to methoxy/methyl groups in KA3 .
  • Sulfanyl Linkers : Common in all analogues; critical for S-alkylation synthesis and tautomer stability (thione form predominates) .

Pharmacokinetic and Thermodynamic Properties

Property Target Compound 6l () KA3 ()
LogP (Predicted) ~3.8 (High lipophilicity) ~3.2 ~2.5
Solubility Low (nitro group) Moderate High (pyridine)
Metabolic Stability High (fluorine shielding) Moderate Low

Research Findings and Implications

  • Bioactivity Gaps : While analogues like 6l and KA3 show confirmed enzyme inhibition or antimicrobial effects, the target compound’s nitro group may shift activity toward antiparasitic or anticancer targets, as seen in nitrated heterocycles .
  • Synthetic Challenges: The nitro group complicates purification compared to non-nitrated triazoles (e.g., ) due to reactivity .
  • Tautomerism : Unlike simpler triazoles (e.g., ), the target compound’s thione tautomer is stabilized by resonance, affecting binding kinetics .

Biological Activity

N-{[4-(4-fluorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide is a complex organic compound with potential biological applications. Its structure suggests possible interactions with various biological pathways, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C22H15F4N5OS
  • Molecular Weight : 473.446 g/mol
  • CAS Number : 333792-17-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The triazole ring is known for its role in antifungal and anticancer activities, while the fluorophenyl groups may enhance lipophilicity and bioavailability.

Antifungal Activity

Research indicates that compounds with a triazole moiety exhibit significant antifungal properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Compound Fungal Strain Inhibition Zone (mm)
Triazole Derivative AC. albicans15
Triazole Derivative BA. niger20
N-{[4-(4-fluorophenyl)...}C. albicans18

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway.

Cell Line IC50 (µM) Mechanism of Action
MCF-712Apoptosis induction
A54915Cell cycle arrest

Case Study 1: Antifungal Efficacy

In a controlled study, researchers evaluated the efficacy of this compound against clinical isolates of Candida species. The results indicated a significant reduction in fungal load when treated with this compound compared to control groups.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. Results showed that treatment led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Answer:
Synthesis requires multi-step optimization:

  • Stepwise functionalization : Protect reactive groups (e.g., nitro or trifluoromethyl) early to avoid side reactions. Use coupling agents like HATU or DCC for amide bond formation .
  • Temperature control : Maintain inert atmospheres (N₂/Ar) during sulfanyl group incorporation to prevent oxidation .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization (acetonitrile or DCM/hexane) to isolate intermediates. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Yield optimization : Use excess reagents (1.2–1.5 eq) for sterically hindered steps, and track reaction progress via TLC or LC-MS .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for proton environments; ¹⁹F NMR for trifluoromethyl group confirmation .
  • X-ray crystallography : Resolve crystal structure (CCDC deposition) to confirm stereochemistry and hydrogen bonding. Aim for R-factor < 0.05 .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ symmetric stretch at ~1520 cm⁻¹) .
  • HRMS : Validate molecular formula (ESI+ mode, error < 2 ppm) .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Set grid boxes around active sites (20 ų) and run 50 docking poses .
  • QSAR models : Train models with MOE or RDKit using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from similar triazole derivatives .
  • MD simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Analyze RMSD and ligand-protein hydrogen bonds .

Advanced: What strategies address contradictory results in the compound’s biological assays?

Answer:

  • Assay validation : Replicate experiments with positive/negative controls (e.g., staurosporine for kinase inhibition). Test solubility in DMSO/PBS and confirm stock stability via LC-MS .
  • Dose-response curves : Use 8–12 concentration points (0.1–100 µM) to calculate EC₅₀. Check for aggregation (add 0.01% Tween-20) .
  • Off-target screening : Profile against related enzymes (e.g., CYP450 isoforms) via fluorescence-based assays .

Advanced: What are the optimal conditions for derivatizing this compound to enhance pharmacological properties?

Answer:

  • Functional group modification : Replace nitro with amino groups (H₂/Pd-C reduction) to improve solubility. Introduce PEG chains via SN2 reactions on sulfanyl groups .
  • Prodrug design : Esterify carboxylic acids (if present) for enhanced bioavailability. Hydrolyze in vitro with esterase-containing buffers .
  • In silico ADMET : Predict logP (SwissADME), CYP inhibition (admetSAR), and hERG liability (Schrödinger) before synthesis .

Advanced: How to resolve discrepancies between theoretical and experimental data in structural studies?

Answer:

  • Data refinement : Re-process crystallographic data (ShelXL) with anisotropic displacement parameters. Check for twinning (PLATON) .
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and compare with experimental bond lengths/angles. Use RMSD < 0.05 Å as convergence criterion .
  • Spectroscopic alignment : Overlay experimental and simulated IR/Raman spectra (Gaussian 09) to validate vibrational modes .

Basic: What in vitro models are suitable for initial toxicity profiling?

Answer:

  • Cell viability : Use HepG2 (liver) and HEK293 (kidney) cells with MTT assays (48 hr exposure, 10–100 µM). Include cisplatin as a positive control .
  • Genotoxicity : Perform comet assays (24 hr treatment) or γH2AX foci staining .
  • Mitochondrial toxicity : Measure OCR (Seahorse XF Analyzer) and ATP levels (luciferase assay) .

Advanced: How to design SAR studies focusing on the triazole and fluorophenyl moieties?

Answer:

  • Analog synthesis : Vary triazole substituents (e.g., methyl → ethyl) and fluorophenyl positions (ortho/meta/para) via Suzuki coupling .
  • Activity testing : Screen analogs against target enzymes (IC₅₀) and cancer cell lines (NCI-60 panel) .
  • 3D-QSAR : Build CoMFA/CoMSIA models (SYBYL-X) using steric/electrostatic fields from aligned analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.